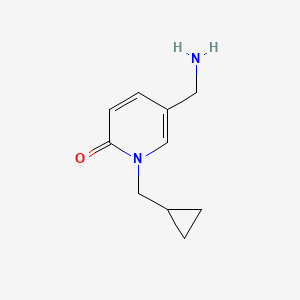
5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone, also known as XJP-1, is a novel pyridinone derivative that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the treatment of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and neurological disorders. 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In addition, 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects
5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone has been found to have various biochemical and physiological effects. In cancer cells, 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone has been found to induce apoptosis, inhibit cell migration and invasion, and enhance the efficacy of chemotherapy drugs. In neuronal cells, 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone has been found to protect neurons from oxidative stress, prevent neuronal death, and improve cognitive function. 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone has also been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone is its ability to inhibit the growth of cancer cells and protect neurons from oxidative stress. This makes it a promising candidate for the development of new cancer and neurological drugs. However, one limitation of 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone is its limited solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to optimize its synthesis method and improve its solubility in water. In addition, more research is needed to explore its potential as a treatment for other diseases, such as inflammation and autoimmune disorders. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone involves a multi-step process that starts with the reaction of 2-chloro-5-nitropyridine with cyclopropylmethylamine to form 2-chloro-5-nitro-N-cyclopropylmethylpyridin-3-amine. This intermediate is then reduced using palladium on carbon and hydrogen gas to yield 2-amino-5-nitro-N-cyclopropylmethylpyridin-3-amine. The final step involves the reaction of this intermediate with formaldehyde and sodium borohydride to produce 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone.
Scientific Research Applications
5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone has shown promising results in various scientific research applications, particularly in the treatment of cancer and neurological disorders. In cancer research, 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis and inhibit the migration and invasion of cancer cells. 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects.
In neurological research, 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and prevent neuronal death. 5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone has also been found to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
5-(aminomethyl)-1-(cyclopropylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-5-9-3-4-10(13)12(7-9)6-8-1-2-8/h3-4,7-8H,1-2,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGLQRRIHHZKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=CC2=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-1-(cyclopropylmethyl)-2(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

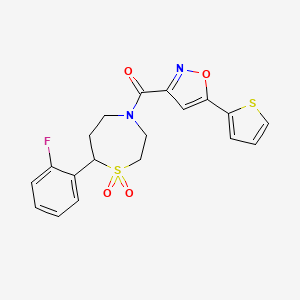


![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)
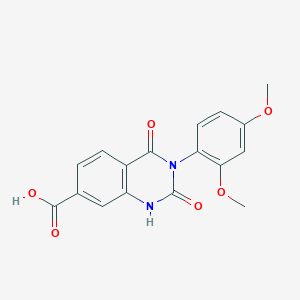
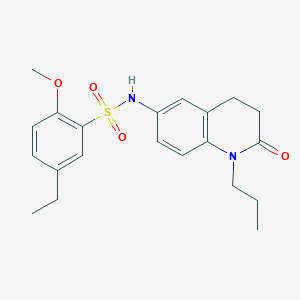
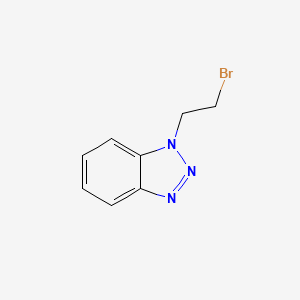
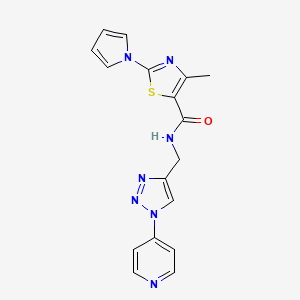
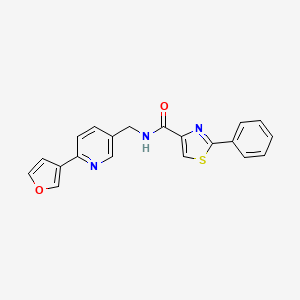
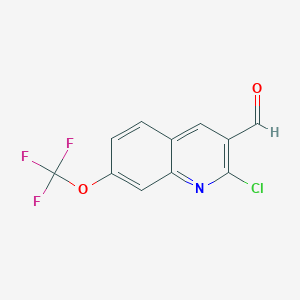
![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)
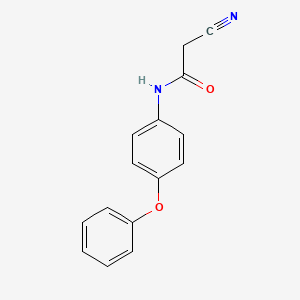
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)
